1,3-Dimethyl-5-nitrobarbituric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-5-nitro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNHVEFLJGTPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382946 | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14305-99-8 | |
| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 1,3 Dimethyl 5 Nitrobarbituric Acid
Reduction Reactions of the Nitro Group
The nitro group of 1,3-dimethyl-5-nitrobarbituric acid is a key functional handle that can be readily transformed into an amino group, providing access to a different class of derivatives with altered chemical and physical properties.
The synthesis of 5-amino-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione from its nitro precursor is a standard reduction reaction. While specific literature detailing this exact transformation is not abundant, the conversion is readily achieved using common methods for the reduction of aliphatic nitro compounds to amines. This transformation is crucial as it provides a gateway to further functionalization, such as the synthesis of various Schiff bases and other derivatives with potential biological applications.
A variety of methods, both catalytic and non-catalytic, are effective for the reduction of the nitro group in this compound. The choice of method often depends on the desired selectivity and the presence of other functional groups.
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel are highly effective. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. Catalytic hydrogenation is generally high-yielding and avoids the use of harsh chemical reagents.
Non-Catalytic Chemical Reduction: Several chemical reducing agents can be employed. These methods are particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or over-reduction of other functional groups. Common reagents include:
Metals in Acidic Media: Reagents like iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid are classical and effective methods for nitro group reduction.
Sodium Dithionite (Na₂S₂O₄): This is a mild and often selective reducing agent, typically used in an aqueous or mixed aqueous/organic solvent system.
Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is often used when other reducible groups are present in the molecule.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | H₂ atmosphere, Ethanol/Methanol, Room Temp | Clean reaction, high yield | May reduce other functional groups |
| Metal in Acid | Fe/HCl or Sn/HCl | Acidic aqueous solution, heating | Cost-effective, robust | Harsh conditions, workup can be tedious |
| Sodium Dithionite | Na₂S₂O₄ | Aqueous or mixed solvent, often with a base | Mild, good for sensitive substrates | Requires aqueous conditions, potential for side products |
| Tin(II) Chloride | SnCl₂ | Ethanol or other organic solvents | Mild, selective | Stoichiometric amounts of tin salts produced |
Nucleophilic Addition and Substitution Reactions at the C5 Position
The C5 position of this compound is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro and carbonyl groups.
This compound and related 5-substituted barbiturates exhibit reactivity towards a range of nucleophiles. The nitro group can act as a leaving group in nucleophilic substitution reactions. Studies on analogous compounds, such as 5-bromo-1,3-dimethylbarbituric acid, have shown reactions with sulfur nucleophiles like 1,3-diethylthiourea. researchgate.net Similarly, reactions of related barbituric acid derivatives with primary amines have been reported. researchgate.net The pyridinium (B92312) adduct of 1,3-dimethyl-5-methylenebarbituric acid, which also has a leaving group at the C5 position, reacts with various nucleophiles including cyanide and sulfide (B99878) anions. These examples suggest that this compound would be reactive towards a variety of soft and hard nucleophiles, including amines, thiols, and carbanions.
The mechanism of nucleophilic attack at the C5 position of nitrated barbiturate (B1230296) systems generally follows a standard nucleophilic substitution pathway. The incoming nucleophile attacks the electrophilic C5 carbon, leading to the formation of a tetrahedral intermediate. Subsequent departure of the nitro group as a nitrite (B80452) ion (NO₂⁻) yields the substituted product. The stability of the departing nitrite anion makes the nitro group a competent leaving group.
Hydrolysis of barbituric acid derivatives has been studied, and the kinetics are dependent on pH. nih.gov In the case of this compound, hydrolysis would involve the nucleophilic attack of water or hydroxide (B78521) ion at the C5 position. Under basic conditions, this would lead to the expulsion of the nitrite ion and the formation of 1,3-dimethylbarbituric acid. The presence of the electron-withdrawing nitro group is expected to facilitate this hydrolysis compared to unsubstituted or alkyl-substituted barbiturates at the C5 position.
Complexation and Coordination Chemistry of the 1,3-Dimethyl-5-nitrobarbiturate Anion
The deprotonated form of this compound, the 1,3-dimethyl-5-nitrobarbiturate anion, is a potentially versatile ligand for coordination with metal ions. While specific crystal structures of its metal complexes are not widely reported, its coordination behavior can be inferred from related structures.
The anion possesses multiple potential donor sites: the two carbonyl oxygen atoms at the C4 and C6 positions, and the oxygen atoms of the nitro group. Coordination through the carbonyl oxygens is a common feature in barbiturate complexes, as seen in a Cu(II) complex with 1,3-dimethyl-5-acetyl-barbituric acid, where the metal ion is coordinated by oxygen atoms. researchgate.net
Furthermore, nitro-containing ligands are known to coordinate to metal ions through the oxygen atoms of the nitro group. mdpi.comnih.gov Therefore, the 1,3-dimethyl-5-nitrobarbiturate anion could act as a monodentate ligand through one of the carbonyl oxygens or a nitro-oxygen, or as a bidentate chelating or bridging ligand, utilizing a combination of these donor sites. The specific coordination mode would depend on the metal ion, the solvent system, and the presence of other co-ligands. The strong electron-withdrawing nature of the nitro group would also influence the electronic properties of the resulting metal complexes.
Formation of Mixed-Anion Salts (e.g., Ba(Me2Vio)(Me2NO2Barb)·2H2O)
The chemistry of this compound includes the ability of its corresponding anion, 1,3-dimethyl-5-nitrobarbiturate (Me2NO2Barb), to form salts. This occurs through the deprotonation of the acidic carbon atom at the C5 position, creating a resonance-stabilized carbanion. While the formation of simple salts with various cations is a fundamental aspect of its chemistry, the creation of mixed-anion salts is a more complex phenomenon involving the co-crystallization of two or more different anions with a common cation.
An example of such a theoretical compound is Barium bis(1,3-dimethylviolurato)-(1,3-dimethyl-5-nitrobarbiturate) dihydrate, noted as Ba(Me2Vio)(Me2NO2Barb)·2H2O. In this structure, the barium cation (Ba²⁺) would be balanced by two distinct anions derived from barbituric acid: the 1,3-dimethylviolurate anion (Me2Vio) and the 1,3-dimethyl-5-nitrobarbiturate anion. However, specific studies detailing the synthesis and crystal structure of this particular mixed-anion salt are not prominent in surveyed scientific literature.
The principle of salt formation for this family of compounds is well-established. For instance, the related compound 1,3-dimethylbarbituric acid can react with electron-deficient substrates in the presence of a base to form stable molecular salts. A documented example is the synthesis of dimethylammonium 5-(2,4-dinitrophenyl)-1,3-dimethylbarbiturate, which is formed from 1-chloro-2,4-dinitrobenzene, 1,3-dimethylbarbituric acid, and dimethylamine (B145610). In this reaction, the 1,3-dimethylbarbituric acid is deprotonated to form an anion that subsequently bonds to the dinitrophenyl ring, with the dimethylammonium cation balancing the charge in the final crystal structure. This demonstrates the capacity of the 1,3-dimethylbarbiturate core to act as an anion in crystalline salt structures.
The formation of a mixed-anion crystal would depend on factors such as the relative concentrations of the anions in solution, their solubility products with the cation, and the geometric and electronic compatibility that allows for stable packing within a crystal lattice.
Ligand Behavior in Metal Coordination Compounds
The 1,3-dimethyl-5-nitrobarbiturate anion possesses multiple potential donor atoms, making it a versatile ligand for coordinating with metal ions. Its behavior is analogous to other functionalized barbiturate and nitro-containing organic ligands. Coordination can occur through the oxygen atoms of the pyrimidine-2,4,6-trione ring and potentially through the oxygen atoms of the nitro group at the C5 position.
While crystal structures specifically featuring the 1,3-dimethyl-5-nitrobarbiturate ligand are not widely detailed, its coordination behavior can be inferred from closely related structures. For example, the analogous ligand 1,3-dimethyl-5-acetyl-barbituric acid readily forms complexes with transition metals like copper(II). In one such complex, the copper ion is penta-coordinated by five oxygen atoms in a distorted square-pyramidal geometry, demonstrating the strong chelating ability of the barbiturate framework through its oxygen donors. researchgate.net
Furthermore, reviews of other nitro-containing ligands, such as 3,5-dinitrobenzoate (B1224709) (3,5-DNB), provide insight into the potential role of the nitro group. nih.gov The 3,5-DNB ligand exhibits a range of coordination modes, binding to metal ions through its carboxylate group (in monodentate, bidentate, or bridging fashions) and sometimes through its nitro groups. nih.gov Coordination involving the nitro group is common with alkali metals and silver, though it is less frequent with 3d transition metals, where bonding through the carboxylate-like functional group is preferred. nih.gov This suggests that 1,3-dimethyl-5-nitrobarbiturate would likely coordinate to transition metals primarily via the ring's carbonyl oxygens or the deprotonated C5-NO2 group in its aci-nitro form, with the nitro group's oxygens acting as secondary, weaker coordination sites.
| Ligand | Metal Ion (Example) | Coordination Atoms | Coordination Mode | Reference |
|---|---|---|---|---|
| 1,3-Dimethyl-5-acetyl-barbituric acid | Cu(II) | Oxygen atoms from the barbiturate ring and acetyl group | Penta-coordinated, distorted square-pyramidal geometry | researchgate.net |
| 3,5-Dinitrobenzoate (3,5-DNB) | 3d Transition Metals (Cu, Co, Zn) | Primarily carboxylate oxygens | Monodentate, bidentate, bridging | nih.gov |
| 3,5-Dinitrobenzoate (3,5-DNB) | Alkali Metals (Na, K), Ag(I) | Carboxylate and nitro group oxygens | Forms coordination polymers and complex supramolecular architectures | nih.gov |
Stability and Decomposition Pathways under various Chemical Conditions
The stability of this compound is influenced by thermal stress and the chemical environment, particularly the presence of acidic or basic conditions. The parent compound, 5-nitrobarbituric acid (dilituric acid), is known to decompose upon melting, which occurs around 176°C for the anhydrous form. orgsyn.org
Research on the closely related 5,5-dinitrobarbituric acid provides significant insight into potential decomposition pathways. This compound is notably unstable and readily undergoes hydrolysis to form dinitroacetylurea. researchgate.netdiva-portal.org In basic media, this hydrolysis can proceed further to yield dinitromethane. researchgate.netdiva-portal.org This suggests that this compound could be susceptible to similar hydrolytic cleavage of the pyrimidine (B1678525) ring, particularly at the C-N bonds.
Thermal decomposition is another critical pathway. The thermal degradation of 5,5-dinitrobarbituric acid in hot acetic acid results in the formation of alloxane, indicating a rearrangement and loss of the nitro groups. researchgate.netdiva-portal.org It is plausible that this compound could undergo a similar transformation to yield 1,3-dimethylalloxan (B1617649) under appropriate thermal conditions.
Despite these potential instabilities, the core 1,3-dimethylbarbituric acid ring structure demonstrates considerable resilience under specific synthetic conditions. It can be used as a stable building block in various organic reactions, such as in the formation of molecular salts or complex spiro-heterocycles, without degradation of the pyrimidine-trione ring. mdpi.com This indicates that its decomposition is not inevitable but is highly dependent on the specific reagents and conditions employed.
| Compound | Condition | Observation / Products | Reference |
|---|---|---|---|
| 5-Nitrobarbituric acid | Heating (rapid) | Melts with decomposition at 181–183°C (hydrated) or 176°C (anhydrous) | orgsyn.org |
| 5,5-Dinitrobarbituric acid | Hydrolysis | Readily forms dinitroacetylurea | researchgate.netdiva-portal.org |
| 5,5-Dinitrobarbituric acid | Thermal (in hot acetic acid) | Decomposes to form alloxane | researchgate.netdiva-portal.org |
| 1,3-Dimethylbarbituric acid | Reaction with DNCB and dimethylamine in ethanol | Ring remains intact, forming a stable molecular salt |
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a detailed view of the molecular vibrations, which are characteristic of the compound's structural features.
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The analysis of 1,3-Dimethyl-5-nitrobarbituric acid reveals distinct absorption bands that confirm the presence of its key structural components. journalcra.com The spectrum, typically recorded using a KBr disk, shows characteristic peaks corresponding to the stretching and bending vibrations of the molecule. journalcra.com
Key diagnostic bands include a strong absorption for the carbonyl (C=O) groups of the barbiturate (B1230296) ring and vibrations associated with the nitro (NO₂) group. journalcra.com The presence of methyl (CH₃) groups is also confirmed by their characteristic stretching and bending vibrations. journalcra.com
A study on the synthesis of the compound reported the following significant peaks:
2968 cm⁻¹ and 2765 cm⁻¹: These bands can be attributed to the C-H stretching vibrations of the methyl groups. journalcra.com
1741 cm⁻¹: This intense peak is characteristic of the asymmetric stretching vibration of the carbonyl (C=O) groups within the pyrimidine (B1678525) ring. journalcra.com
1621 cm⁻¹ and 1587 cm⁻¹: These absorptions are likely associated with the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively, as well as ring vibrations. journalcra.com
1372 cm⁻¹: This band may correspond to the symmetric C-N stretching vibration or other bending vibrations within the structure. journalcra.com
Table 1: Diagnostic IR Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment/Interpretation | Reference |
| 2968, 2765 | C-H stretch (methyl) | journalcra.com |
| 1741 | C=O stretch (carbonyl) | journalcra.com |
| 1621, 1587 | NO₂ stretch / Ring vibrations | journalcra.com |
| 1372 | C-N stretch / Bending vibrations | journalcra.com |
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and the carbon skeleton. For this compound and its related violurate salts, Raman spectra have been recorded. researchgate.netrsc.org However, studies have reported that the spectra for these compounds show broad, unstructured bands around 1400 cm⁻¹, the width of which hinders detailed interpretation. researchgate.netrsc.org This suggests complex vibrational modes or potential fluorescence interference under the experimental conditions used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR have been employed to characterize this compound.
The ¹H NMR spectrum of this compound is relatively simple, reflecting the symmetry of the molecule. journalcra.com The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows two distinct singlets, corresponding to the two types of protons present. journalcra.com
A singlet observed at δ 5.92 ppm is assigned to the single proton attached to the C5 carbon (CH-NO₂). journalcra.com The significant downfield shift is due to the strong electron-withdrawing effects of the adjacent nitro group and the two carbonyl groups.
A singlet at δ 2.97 ppm is assigned to the six equivalent protons of the two methyl (CH₃) groups attached to the nitrogen atoms. journalcra.com The integration of this peak corresponds to six protons.
Table 2: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |
| 5.92 | Singlet | 1H | CH-NO₂ | journalcra.com |
| 2.97 | Singlet | 6H | N-CH₃ | journalcra.com |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound in CDCl₃, four distinct signals are observed, which aligns with the number of unique carbon environments in the structure. journalcra.com
The signals at δ 162.3 ppm and δ 149.7 ppm are assigned to the carbonyl carbons (C=O) of the barbiturate ring. The different chemical shifts indicate they are in slightly different electronic environments. journalcra.com
The signal at δ 82.1 ppm corresponds to the C5 carbon, which is bonded to the nitro group. This significant downfield shift is expected due to the direct attachment of the electronegative nitro group. journalcra.com
The signal at δ 22.9 ppm is attributed to the equivalent carbons of the two N-methyl groups. journalcra.com
Table 3: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ ppm) | Assignment | Reference |
| 162.3 | C=O | journalcra.com |
| 149.7 | C=O | journalcra.com |
| 82.1 | C-NO₂ | journalcra.com |
| 22.9 | N-CH₃ | journalcra.com |
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy, or UV-Vis, is used to study the electronic transitions within a molecule. While it has been reported that this compound was fully characterized by UV-Vis spectroscopy as part of broader studies on its derivatives, the specific absorption maxima (λmax) and molar absorptivity values are not detailed in the readily available literature. researchgate.netscispace.comrsc.orgnih.gov Such data would provide insight into the π-electron system and the effect of the nitro and carbonyl chromophores on the electronic structure.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. However, a thorough search of the existing scientific literature and crystallographic databases reveals a notable absence of a published single-crystal X-ray structure for this compound.
While crystallographic data for related compounds, such as salts and derivatives of 1,3-dimethylbarbituric acid, are available, this specific nitro-substituted compound has not been the subject of such a detailed structural study. For instance, the crystal structure of dimethyl ammonium (B1175870) 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate has been determined, offering a glimpse into the conformation of a substituted 1,3-dimethylbarbiturate anion. niscpr.res.in Nevertheless, the electronic and steric influences of the nitro group at the 5-position of the barbiturate ring are expected to significantly alter the molecular geometry and crystal packing.
In the absence of direct experimental data for this compound, the following sections outline the type of information that would be obtained from such a study, based on standard crystallographic analysis.
Determination of Solid-State Molecular Conformation and Bond Parameters
A single-crystal X-ray diffraction analysis would provide the definitive solid-state molecular conformation of this compound. This includes the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data would be crucial for understanding the electronic effects of the nitro group on the pyrimidine ring and the adjacent carbonyl groups.
Interactive Data Table: Hypothetical Bond Parameters for this compound
The following table is a hypothetical representation of the kind of data that would be generated from a single-crystal X-ray diffraction study. The values are illustrative and not based on experimental results.
| Atoms Involved | Bond Length (Å) | Atoms Involved | Bond Angle (°) |
| N1 - C2 | 1.38 | C6 - N1 - C2 | 125.0 |
| C2 - N3 | 1.38 | N1 - C2 - N3 | 115.0 |
| N3 - C4 | 1.39 | C2 - N3 - C4 | 125.0 |
| C4 - C5 | 1.52 | N3 - C4 - C5 | 117.0 |
| C5 - C6 | 1.52 | C4 - C5 - C6 | 110.0 |
| C6 - N1 | 1.39 | C5 - C6 - N1 | 117.0 |
| C5 - N(nitro) | 1.48 | C4 - C5 - N(nitro) | 109.0 |
| N(nitro) - O(nitro) | 1.22 | O(nitro) - N(nitro) - O(nitro) | 124.0 |
| C2 = O | 1.21 | ||
| C4 = O | 1.22 | ||
| C6 = O | 1.22 | ||
| N1 - C(methyl) | 1.47 | ||
| N3 - C(methyl) | 1.47 |
Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. A crystallographic study would elucidate how molecules of this compound interact with each other in the solid state. Given the presence of carbonyl oxygen atoms and the nitro group, which are effective hydrogen bond acceptors, and potentially weak C-H···O hydrogen bonds, a detailed analysis of these interactions would be possible. The study would reveal the dimensionality of the resulting supramolecular architecture (e.g., chains, sheets, or a three-dimensional network).
Structural Insights into Coordination Complexes Incorporating the 1,3-Dimethyl-5-nitrobarbiturate Moiety
The 1,3-dimethyl-5-nitrobarbiturate moiety has the potential to act as a ligand in coordination complexes with various metal ions. The oxygen atoms of the carbonyl and nitro groups could serve as coordination sites. A single-crystal X-ray diffraction study of such a complex would be essential to:
Identify which atoms of the 1,3-dimethyl-5-nitrobarbiturate ligand are involved in bonding to the metal center.
Determine the coordination number and geometry of the metal ion.
Characterize the bond lengths and angles within the coordination sphere.
Analyze the intermolecular interactions between the complex molecules in the crystal lattice.
Currently, there are no published crystal structures of coordination complexes containing the 1,3-dimethyl-5-nitrobarbiturate ligand. Therefore, the specific coordination modes and resulting architectures remain a subject for future investigation.
Theoretical and Computational Studies on 1,3 Dimethyl 5 Nitrobarbituric Acid
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and thermodynamic stability of barbituric acid derivatives. For the parent compound, 1,3-dimethylbarbituric acid, experimental and computational thermochemical studies have been conducted to determine its gas-phase enthalpy of formation. nih.gov High-level theoretical calculations, such as the G3 and G4 composite methods, provide results that are in excellent agreement with experimental values, confirming their predictive power. nih.gov
A study on 1,3-dimethylbarbituric acid determined its standard molar enthalpy of formation in the crystalline state at 298.15 K to be -639.6 ± 1.9 kJ·mol⁻¹, with a derived gas-phase enthalpy of formation of -547.3 ± 2.0 kJ·mol⁻¹. nih.gov These values are critical benchmarks for assessing the energetic properties of its derivatives, including the 5-nitro substituted variant.
DFT calculations on related pyrimidine (B1678525) derivatives reveal that substituents significantly influence the electronic properties. For instance, the introduction of a nitro group, a strong electron-withdrawing group, at the C5 position is expected to dramatically alter the electron distribution within the 1,3-dimethylbarbituric acid framework. This would lead to a significant dipole moment and a modified molecular electrostatic potential (MEP). MEP analysis is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, showing negative potential over carbonyl oxygen atoms and positive potential on other regions. semanticscholar.orgmdpi.com The HOMO-LUMO energy gap, another critical parameter derived from these calculations, provides insights into the chemical reactivity and kinetic stability of the molecule. semanticscholar.org
| Parameter | Value | Method |
|---|---|---|
| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | -639.6 ± 1.9 kJ·mol⁻¹ | Static Bomb Combustion Calorimetry nih.gov |
| Enthalpy of Sublimation (298.15 K) | 92.3 ± 0.6 kJ·mol⁻¹ | Transpiration Method nih.gov |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -547.3 ± 2.0 kJ·mol⁻¹ | Experimental nih.gov |
| Calculated Enthalpy of Formation (gas) | -548.9 kJ·mol⁻¹ | G3 Theory nih.gov |
| Calculated Enthalpy of Formation (gas) | -546.9 kJ·mol⁻¹ | G4 Theory nih.gov |
Mechanistic Investigations of Nitration and Derivatization Pathways
Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transient species like intermediates and transition states. For the synthesis and derivatization of barbituric acid compounds, semi-empirical and DFT methods have been employed to investigate reaction mechanisms. researchgate.netresearchgate.net
Studies on the synthesis of Schiff's base derivatives of barbituric acid have used methods like the quadratic synchronous transit (QST) to locate transition states. researchgate.net By calculating parameters such as zero-point energy, total binding energy, and the presence of a single imaginary frequency, researchers can confirm the identity of a true transition state on the reaction pathway. researchgate.netresearchgate.net For instance, in a multi-step synthesis involving a barbituric acid derivative, computational analysis identified the most probable transition state among several proposed structures based on its energetic properties. researchgate.net
The derivatization of 1,3-dimethylbarbituric acid, for example at the C5 position, can be mechanistically explored using DFT. A detailed computational study on the reaction of 5-bromo-1,3-dimethylbarbituric acid with 1,3-diethylthiourea involved calculating the thermodynamic and kinetic parameters for each step of the proposed mechanism. researchgate.net Such studies are crucial for understanding regioselectivity and for optimizing reaction conditions to favor the formation of the desired product over potential side-products. These computational approaches can be directly applied to model the nitration of 1,3-dimethylbarbituric acid to form the title compound, elucidating the intermediates and the energy barriers involved in the electrophilic substitution at the C5 position.
Barbituric acid and its derivatives are well-known for exhibiting keto-enol tautomerism. Theoretical and experimental studies have consistently shown that for most barbituric acids, the tri-keto tautomer is the most stable form in both the gas phase and in solution. nih.govmasterorganicchemistry.com The presence of methyl groups at the N1 and N3 positions in 1,3-dimethyl-5-nitrobarbituric acid precludes enolization involving the amide protons, but tautomerism involving the C5 position is still highly relevant.
The C5 position is an active methylene (B1212753) group, flanked by two carbonyl groups, which makes its protons acidic. Deprotonation at this site leads to the formation of a resonance-stabilized enolate anion. This enolate is a key nucleophilic intermediate in many reactions of barbituric acids. The equilibrium between the keto form and the enol/enolate form is critical for the reactivity at the C5 position. masterorganicchemistry.com
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, especially time-dependent DFT (TD-DFT) and DFT calculations of nuclear shielding constants, have become reliable tools for predicting the spectroscopic properties of molecules, including UV-Vis, IR, and NMR spectra. nih.govnih.gov These predictions are invaluable for structure elucidation and for interpreting experimental data.
For derivatives of 1,3-dimethylbarbituric acid, DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. Comparisons between experimental and calculated spectra often show good correlation, aiding in the assignment of complex spectra and confirming the proposed structures. researchgate.netnih.gov For example, in a study of novel bis-Schiff bases derived from thiobarbituric acid, DFT calculations provided a reliable approximation of the molecular structure and electronic characteristics, as reflected in the NMR chemical shifts. nih.gov
Similarly, vibrational frequencies (IR spectra) can be computed. The calculated frequencies are typically scaled by a factor to account for anharmonicity and other systematic errors, resulting in spectra that closely match experimental results. mdpi.com This allows for the assignment of specific vibrational modes to observed peaks.
UV-Vis absorption spectra can be predicted using TD-DFT calculations, which provide information about electronic transitions. nih.gov For thiobarbituric acid derivatives, TD-DFT calculations have revealed π–π* transitions originating from orbitals involving sulfur and oxygen atoms. researchgate.net Such calculations for this compound would be expected to predict the electronic transitions responsible for its absorption profile, likely involving the nitro group and the pyrimidine ring system.
| Functional Group | Experimental Range (ppm) | Calculated Range (ppm) |
|---|---|---|
| –NH | 11.89 - 11.30 | 10.5 - 9.81 researchgate.net |
| –CH₂ | 9.37 - 7.85 | 9.82 - 7.67 researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum mechanics is ideal for studying the static properties of single molecules, molecular dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational flexibility, interactions with solvent, and aggregation phenomena. nih.gov
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. Although the pyrimidine ring is relatively rigid, the nitro group can rotate, and the entire molecule can adopt different orientations in solution. MD simulations can reveal the preferred conformations and the energy barriers between them.
Applications of 1,3 Dimethyl 5 Nitrobarbituric Acid in Contemporary Synthetic Chemistry and Materials Science
Utilization as a Building Block in Heterocyclic Synthesis
The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry and materials science. 1,3-Dimethyl-5-nitrobarbituric acid serves as a versatile starting material for the construction of more complex, fused pyrimidine architectures.
Precursor for Complex Pyrimidine-based Structures
While direct, extensive research on this compound as a precursor for complex pyrimidine-based structures is not widely documented, the reactivity of its parent compound, 1,3-dimethylbarbituric acid, provides a strong indication of its potential. The active methylene (B1212753) group at the C5 position in 1,3-dimethylbarbituric acid readily participates in condensation reactions with various electrophiles, leading to a wide array of substituted and fused pyrimidine derivatives. For instance, the Knoevenagel condensation of 1,3-dimethylbarbituric acid with aldehydes is a common strategy to introduce new substituents at the 5-position, which can then undergo further transformations to build complex heterocyclic systems.
The presence of the nitro group at the C5 position in this compound significantly alters the reactivity of the molecule. The strong electron-withdrawing nature of the nitro group acidifies the adjacent C-H bond, potentially facilitating its deprotonation and subsequent reactions. Furthermore, the nitro group itself can be a site for chemical modification, such as reduction to an amino group, which opens up avenues for the synthesis of 5-amino-substituted barbiturates, key intermediates for various fused pyrimidine systems like pyrimido[4,5-b]quinolines and other polycyclic aromatic compounds with potential biological activities.
Role in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Barbituric acid and its derivatives are well-established participants in MCRs. While specific examples detailing the use of this compound in MCRs are limited in publicly available literature, the known reactivity of similar compounds suggests its potential.
For instance, the non-nitro analog, 1,3-dimethylbarbituric acid, is a key component in the synthesis of various heterocyclic compounds through MCRs. These reactions often involve an initial Knoevenagel condensation followed by a Michael addition or other cyclization steps. The strong electron-withdrawing nitro group in this compound could enhance its reactivity as a Michael acceptor precursor or influence the regioselectivity of these cascade processes.
Tandem Aldol-Michael reactions involving 1,3-dimethylbarbituric acid with aldehydes in an aqueous diethylamine (B46881) medium have been reported, leading to the formation of complex adducts. synchem.de The introduction of a nitro group is expected to modulate the electronic properties of the intermediate species in such cascade reactions, potentially leading to novel reaction pathways and products.
Development of Functional Coordination Materials
The ability of this compound to act as a ligand, particularly in its deprotonated form (1,3-dimethyl-5-nitrobarbiturate), opens the door to the construction of novel coordination materials with interesting structural and functional properties.
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. While there is a vast body of research on MOFs and coordination polymers, specific examples utilizing the 1,3-dimethyl-5-nitrobarbiturate anion as the primary organic linker are not extensively reported in the current literature.
Supramolecular Chemistry Applications involving the 1,3-Dimethyl-5-nitrobarbiturate Anion
The 1,3-dimethyl-5-nitrobarbiturate anion, with its multiple hydrogen bond acceptors (carbonyl and nitro groups), is an excellent candidate for applications in supramolecular chemistry. These interactions can be exploited to build complex, self-assembled structures through hydrogen bonding, halogen bonding, and other non-covalent interactions.
The study of supramolecular assemblies is crucial for understanding crystal engineering principles and for the design of new materials with tailored properties. While specific studies focusing solely on the supramolecular chemistry of the 1,3-dimethyl-5-nitrobarbiturate anion are not prominent, the broader field of barbiturate (B1230296) chemistry provides numerous examples of their involvement in forming intricate supramolecular networks. The nitro group would be expected to play a significant role in directing the self-assembly process due to its strong hydrogen bonding capabilities.
Advanced Reagent or Intermediate in Specialized Organic Transformations
Beyond its role as a building block, this compound can also function as a specialized reagent or intermediate in organic synthesis. The reactivity of the nitro group is central to this application.
The nitro group in organic molecules is a versatile functional group that can be transformed into a variety of other functionalities. mdpi.com For instance, the reduction of the nitro group in this compound would yield 5-amino-1,3-dimethylbarbituric acid. This amino-substituted derivative is a valuable intermediate for the synthesis of various fused heterocyclic systems with potential pharmacological applications.
Furthermore, the nitro group can act as a leaving group in nucleophilic substitution reactions, particularly when activated by the surrounding carbonyl groups. This reactivity could be harnessed to introduce a wide range of substituents at the C5 position of the barbiturate ring, providing access to a diverse library of compounds that would be difficult to synthesize through other methods. The synthesis of 5,5-dinitrobarbituric acid and its subsequent reactions demonstrate the unique chemistry that can be accessed through the introduction of nitro groups onto the barbiturate core. diva-portal.org
Sustainable Chemistry Considerations in Production and Application
The growing emphasis on sustainable and green chemistry principles in the chemical industry has prompted a critical evaluation of the production and application of various compounds, including this compound. The focus lies on minimizing environmental impact, reducing waste, and utilizing renewable resources throughout the lifecycle of the chemical. This involves assessing the sustainability of the starting materials, the efficiency and environmental footprint of the synthetic processes, and the ultimate fate of the compound after its use.
Greener Synthetic Routes and Precursor Production
The traditional synthesis of this compound involves the condensation of 1,3-dimethylurea (B165225) with a malonic acid derivative, followed by nitration. Examining the sustainability of this pathway requires an analysis of each component.
Renewable Feedstocks for Malonic Acid:
A significant step towards a more sustainable synthesis of this compound lies in the production of its precursor, malonic acid, from renewable resources. Traditionally, malonic acid is produced through petrochemical processes that are costly and environmentally hazardous. energy.gov However, recent breakthroughs have demonstrated the successful production of malonic acid from biomass-derived sugars. energy.govenergy.gov This bio-based approach offers several advantages:
Reduced Carbon Footprint: Utilizing renewable feedstocks like sugar beet molasses, sugarcane bagasse, and wheat bran can significantly decrease CO2 emissions compared to petroleum-based methods. energy.govtransparencymarketresearch.com
Elimination of Toxic Inputs: The bio-fermentation process can eliminate the use of hazardous chemicals, such as sodium cyanide, which is a byproduct of some traditional synthetic routes for malonic acid. nih.gov
Cost-Effectiveness: Production from biomass has the potential to be a more cost-effective manufacturing process. energy.gov
The U.S. Department of Energy has identified malonic acid as one of the top value-added chemicals that can be produced from biomass. energy.govenergy.gov Companies like Lygos, Inc. have made significant strides in the pilot-scale manufacturing of malonic acid from sugar, paving the way for its commercialization as a sustainable alternative. energy.govenergy.gov
Synthesis of 1,3-Dimethylurea:
Nitration Process and Environmental Concerns
The nitration step, where a nitro group is introduced into the 1,3-dimethylbarbituric acid molecule, is a critical part of the synthesis and presents significant environmental challenges.
Traditional Nitration Methods:
Conventional nitration of aromatic and other organic compounds typically involves the use of a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). byjus.comrsc.org This method, while effective, has several drawbacks from a green chemistry perspective:
Hazardous Reagents: Concentrated nitric and sulfuric acids are highly corrosive and hazardous. byjus.comunacademy.com
Acidic Waste Generation: The process generates large volumes of acidic wastewater, which requires neutralization and disposal, adding to the environmental burden and cost. byjus.comrsc.org
Formation of Byproducts: The harsh reaction conditions can lead to the formation of unwanted byproducts and increase the risk of runaway reactions. rsc.orgnumberanalytics.com
VOC Emissions: There is a potential for the emission of volatile organic compounds (VOCs) and nitrogen oxides (NOx), which are harmful to the environment and human health. byjus.comunacademy.com
Greener Nitration Alternatives:
Solid Acid Catalysts: The use of solid acid catalysts, such as acidic silica-gel or zeolites, can replace liquid superacids like sulfuric acid. researchgate.net These catalysts are often reusable, reduce corrosive waste, and can lead to higher selectivity. researchgate.net For example, zirconyl nitrate (B79036) supported on acidic silica-gel has been used for the selective nitration of aromatic compounds under mild, room-temperature conditions. researchgate.net
Alternative Nitrating Agents: Researchers have explored less hazardous nitrating agents to replace mixed acid. These include nitronium salts like nitronium tetrafluoroborate, and metal nitrates such as copper(II) nitrate or calcium nitrate in the presence of a catalyst. orgchemres.orggordon.edu
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. gordon.edu A greener lab procedure for the nitration of 4-hydroxyacetophenone has been developed using calcium nitrate and acetic acid under microwave irradiation, demonstrating a much safer and more efficient alternative to the traditional nitric acid/sulfuric acid method. gordon.edu
Mechanochemistry: Ball milling and other mechanochemical methods offer a solvent-free or solvent-minimized approach to nitration. rsc.org This technique can enhance reactivity and reduce waste, aligning well with the principles of green chemistry. rsc.org
The application of these greener nitration technologies to the industrial production of this compound could lead to a more sustainable and environmentally friendly manufacturing process.
Waste Reduction and Atom Economy
A key principle of green chemistry is maximizing atom economy, which is a measure of how efficiently atoms from the starting materials are incorporated into the final product. The ideal synthesis would have a 100% atom economy, meaning no atoms are wasted as byproducts.
The traditional synthesis of this compound, particularly with the use of mixed acid for nitration, can have a lower atom economy due to the formation of water and the use of excess acid that needs to be neutralized. The adoption of catalytic and more selective green chemistry methods can significantly improve atom economy by reducing the formation of byproducts and waste streams.
Furthermore, the development of one-pot or multi-component reactions, where multiple synthetic steps are carried out in the same reaction vessel, can also contribute to waste reduction by minimizing the need for purification of intermediates and reducing solvent use. mdpi.comresearchgate.net While specific multi-component reactions for this compound are not widely reported, this remains a promising area for future research in sustainable synthesis.
Data on Sustainable Production Methods
| Method/Component | Traditional Approach | Greener Alternative | Sustainability Advantage |
| Malonic Acid Production | Petrochemical-based | Biomass fermentation (e.g., from sugar) energy.govenergy.gov | Reduced CO2 emissions, elimination of toxic inputs, use of renewable resources. energy.gov |
| Nitration Reagent | Concentrated HNO₃/H₂SO₄ (mixed acid) byjus.comrsc.org | Solid acid catalysts (e.g., zirconyl nitrate on silica (B1680970) gel), metal nitrates (e.g., Ca(NO₃)₂) researchgate.netgordon.edu | Reduced hazardous waste, reusable catalysts, milder reaction conditions. researchgate.net |
| Reaction Conditions | High temperatures, long reaction times | Microwave irradiation, mechanochemistry (ball milling) gordon.edursc.org | Faster reactions, higher yields, reduced energy consumption, less solvent. gordon.edursc.org |
| Waste Products | Acidic wastewater, NOx and VOC emissions byjus.comrsc.orgunacademy.com | Reduced or no acidic waste, fewer byproducts | Lower environmental impact and disposal costs. |
Future Research Directions and Unexplored Avenues
Development of Green and Efficient Synthetic Methods for 1,3-Dimethyl-5-nitrobarbituric Acid
The traditional synthesis of 1,3-dimethylbarbituric acid often involves reagents and conditions that are not environmentally benign. google.com Future research should prioritize the development of "green" synthetic methodologies. This includes exploring the use of catalysts and solvents derived from renewable resources, as well as developing solvent-free reaction conditions. The goal is to create synthetic pathways that are not only efficient in terms of yield but also minimize waste and environmental impact. A recent method for preparing 1,3-dimethylbarbituric acid involves the reaction of dimethyl malonate and 1,3-dimethylurea (B165225) using sodium ethoxide as a catalyst in a solvent mixture of n-butanol and toluene (B28343). google.com While effective, this process could be improved by replacing the solvent and catalyst with more sustainable alternatives.
Comprehensive Exploration of Novel Reactivity Patterns and Derivatization Routes
The reactivity of this compound is a rich area for further exploration. The pyridinium (B92312) adduct of 1,3-dimethyl-5-methylenebarbituric acid has been shown to be an excellent precursor for synthesizing new organic derivatives through nucleophilic substitution reactions. This opens the door to creating a wide array of novel compounds.
Future work could focus on:
Exploring a wider range of nucleophiles: Systematically reacting the pyridinium adduct with various nucleophiles, including those containing different functional groups and steric bulk, could lead to the discovery of derivatives with unique properties.
Investigating cycloaddition reactions: The electron-deficient nature of the pyrimidine (B1678525) ring suggests that this compound and its derivatives could participate in various cycloaddition reactions, leading to the formation of complex heterocyclic systems.
Studying metal-catalyzed cross-coupling reactions: Employing modern cross-coupling methodologies could enable the introduction of diverse substituents at various positions of the barbiturate (B1230296) ring, significantly expanding the accessible chemical space.
Rational Design of Derivatives with Tunable Physicochemical Properties
The ability to fine-tune the physicochemical properties of this compound derivatives is crucial for their potential applications. By strategically modifying the substituents on the barbiturate core, researchers can influence properties such as solubility, lipophilicity, and electronic characteristics.
For instance, the introduction of different amine functionalities to 5-bromo-5-phenylbarbituric acid and its 1,3-dimethylated analog has been explored to create compounds with potentially unique pharmacological effects. gatech.edu However, steric hindrance can play a significant role in these reactions. gatech.edu Future research should employ computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the rational design of new derivatives. This approach will enable the prediction of how specific structural modifications will impact the desired properties, leading to more efficient and targeted synthesis efforts.
Expansion into Emerging Fields of Materials Science and Supramolecular Chemistry
The unique structural and electronic features of this compound make it an attractive building block for materials science and supramolecular chemistry. The presence of multiple hydrogen bond donors and acceptors, along with the potential for π-π stacking interactions, suggests that its derivatives could self-assemble into well-defined supramolecular architectures.
Future research in this area could involve:
Crystal engineering: The study of solid-gas reactions between 1,3-dimethylbarbituric acid and volatile amines has demonstrated the formation of different crystalline salts with distinct structures. researchgate.net Further investigation into co-crystallization with other molecules could lead to the creation of new materials with interesting optical, electronic, or porous properties.
Development of functional materials: Incorporating this compound derivatives into polymers or metal-organic frameworks (MOFs) could result in materials with applications in sensing, catalysis, or gas storage. The nitro group, in particular, can be a valuable functional handle for post-synthetic modification.
Advanced Mechanistic Studies using in situ Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and discovering new reactivity. The use of advanced in situ spectroscopic techniques can provide real-time insights into reaction pathways, intermediates, and transition states.
Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR spectroscopy, and UV-Vis spectroscopy can be employed to monitor reactions as they occur. researchgate.net For example, solid-state UV-Vis spectroscopy has been used to monitor the solid-gas reactions of 1,3-dimethylbarbituric acid with amines. researchgate.net These studies can help to elucidate the role of catalysts, solvents, and reaction conditions, paving the way for more controlled and efficient chemical transformations. Theoretical calculations, such as Density Functional Theory (DFT), can also complement experimental findings by providing detailed energetic and structural information about the reaction pathways. researchgate.net
Q & A
What are the optimized synthetic methodologies for preparing 1,3-dimethyl-5-nitrobarbituric acid (Me₂NO₂BarbH) and its derivatives?
A high-yield synthesis involves reacting equimolar amounts of 1,3-dimethylvioluric acid (Me₂VioH) and Me₂NO₂BarbH with barium hydroxide (Ba(OH)₂) in aqueous suspension at 75°C for 1 hour. This produces mixed-anion salts like Ba(Me₂Vio)(Me₂NO₂Barb)·2H₂O in 71% yield. Key steps include precise stoichiometric control and temperature modulation to avoid side reactions. Crystallization from a cooled reaction mixture yields red-violet crystals suitable for structural analysis .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Distinct ¹H NMR signals for methyl groups (δ 3.08 ppm for equivalent Me₂NO₂Barb− methyls; δ 3.24/3.03 ppm for inequivalent Me₂Vio methyls) and coordinated water (δ 3.37 ppm). ¹³C NMR shows carbonyl (δ 157.5 ppm) and nitro-bearing carbons (δ 113.8 ppm) .
- IR Spectroscopy : Bands at ~1436 cm⁻¹ (ν(N=O)) and 1600–1700 cm⁻¹ (C=O stretching) .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks in salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
